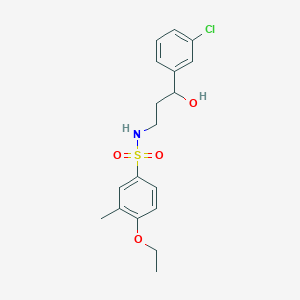

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide

描述

属性

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO4S/c1-3-24-18-8-7-16(11-13(18)2)25(22,23)20-10-9-17(21)14-5-4-6-15(19)12-14/h4-8,11-12,17,20-21H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJOJHZWFKICRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzaldehyde with a suitable hydroxypropylamine to form an intermediate, which is then reacted with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

化学反应分析

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

相似化合物的比较

Substituent Analysis on the Aromatic Ring

- Target Compound: 4-ethoxy-3-methyl substitution on the benzenesulfonamide ring. Ethoxy group: Increases electron-donating capacity and lipophilicity (higher logP vs. methyl-only analogs).

Analog 1 : N-(3-hydroxy-1-phenylpropyl)-4-methyl-benzenesulfonamide ()

- Substituents: 4-methyl on the benzene ring.

- Key Difference: Lacks ethoxy, reducing lipophilicity and electronic effects. Molecular weight is lower (~356 g/mol vs. ~423 g/mol estimated for the target).

- Analog 2: N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () Substituents: Ethoxy on quinoline, chloro-fluorophenyl. Key Difference: Ethoxy is part of a quinoline core, altering electron distribution compared to benzenesulfonamide.

Side Chain and Functional Group Variations

Target Compound : 3-hydroxypropyl-3-chlorophenyl chain.

- Hydroxyl group: Enhances solubility and hydrogen-bonding capacity.

Analog 3 : N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide ()

- Side Chain: Propanamide linked to benzothiazole.

- Key Difference: Lacks sulfonamide group; benzothiazole may confer distinct bioactivity (e.g., kinase inhibition).

- Analog 4: N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide () Side Chain: Cyano-propenamide with dual chlorophenyl groups. Key Difference: Dual chloro substituents increase steric hindrance and hydrophobicity compared to the target’s single 3-chlorophenyl.

Halogen Substitution Patterns

Target Compound : 3-chlorophenyl group.

- Meta-chloro: Moderates electronic effects compared to para-substituted halogens.

Analog 5 : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()

- Substituents: 4-fluoro-phenyl on pyrimidine.

- Key Difference: Fluorine’s strong electronegativity may alter binding affinity vs. chlorine’s bulkier profile.

Molecular Weight and Lipophilicity

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted logP |

|---|---|---|---|

| Target Compound | ~423 | 4-ethoxy, 3-methyl, 3-Cl | ~3.5 |

| Analog 1 () | ~356 | 4-methyl | ~2.8 |

| Analog 3 () | ~318 | Benzothiazole, propanamide | ~3.2 |

Implications of Structural Differences

- Bioactivity : The target’s ethoxy and hydroxypropyl groups may improve metabolic stability compared to methyl-only analogs (e.g., Analog 1) .

- Solubility: Hydroxypropyl chain likely enhances aqueous solubility vs. benzothiazole or cyano-containing analogs (e.g., Analog 3, 4) .

- Target Selectivity : The 3-chlorophenyl group’s meta substitution could reduce off-target effects compared to para-substituted halogens in pyrimidine analogs (e.g., Analog 5) .

生物活性

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . It features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. The presence of the chlorophenyl and ethoxy groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of sulfonamides often relates to their ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacteriostatic effects. Additionally, the specific structural modifications in this compound may enhance its affinity for other biological targets, including:

- Enzymatic Inhibition : Potential inhibition of other enzymes involved in metabolic pathways.

- Antioxidant Activity : Possible scavenging of reactive oxygen species (ROS), contributing to cytoprotective effects.

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth via DHPS inhibition. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine release. |

| Antioxidant | Potentially reduces oxidative stress by scavenging ROS. |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various sulfonamides, including derivatives similar to this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent. -

Anti-inflammatory Effects :

In vitro studies demonstrated that compounds with similar structures exhibited anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may also exert similar effects. -

Cytotoxicity Studies :

Research involving cancer cell lines showed that certain sulfonamide derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide, and what key reagents/conditions are required?

- Methodology : Synthesis typically involves multi-step functionalization, starting with sulfonylation of the benzenesulfonamide core followed by coupling with a 3-(3-chlorophenyl)-3-hydroxypropyl intermediate. Critical reagents include sulfonyl chlorides (e.g., 4-ethoxy-3-methylbenzenesulfonyl chloride) and coupling agents like EDCI/HOBt. Reactions often require inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is standard .

- Analytical Confirmation : Post-synthesis, structural validation uses ¹H/¹³C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Primary Methods :

- NMR Spectroscopy : Identifies functional groups (e.g., sulfonamide NH, hydroxypropyl -OH) and aromatic substitution patterns.

- LC-MS/MS : Quantifies purity and detects trace impurities.

- X-ray Crystallography (if crystals form): Resolves 3D conformation, critical for studying stereoelectronic effects .

- Troubleshooting : Discrepancies in NMR integration may arise from dynamic proton exchange; use D₂O shaking or variable-temperature NMR to resolve .

Q. What are the common chemical reactions observed in this compound under standard laboratory conditions?

- Reactivity Profile :

- Oxidation : The hydroxypropyl group may oxidize to a ketone using Jones reagent (CrO₃/H₂SO₄), altering biological activity.

- Nucleophilic Substitution : The sulfonamide’s NH can undergo alkylation/acylation under basic conditions (e.g., K₂CO₃, DMF) .

- Hydrolysis : The ethoxy group is stable under mild acidic conditions but may cleave in concentrated H₂SO₄ .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 3-hydroxypropyl moiety, and what side reactions should be mitigated?

- Challenge : The hydroxypropyl group’s secondary alcohol is prone to elimination (forming an alkene) under acidic or high-temperature conditions.

- Optimization :

- Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) for ketone-to-alcohol reduction.

- Employ protecting groups (e.g., TBS ether) during sulfonylation, followed by deprotection with TBAF .

- Kinetic Monitoring : Track intermediates via inline IR or LC-MS to adjust reaction times and prevent over-oxidation .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting or LC-MS adducts) be resolved?

- Case Study : If a doublet in the aromatic region suggests unaccounted symmetry breaking:

- Step 1 : Re-examine coupling constants (J-values) to distinguish between vicinal vs. para substituents.

- Step 2 : Perform NOESY NMR to detect spatial proximity between protons (e.g., 3-chlorophenyl and sulfonamide groups).

- Step 3 : Rule out rotamers by analyzing variable-temperature NMR or using chiral shift reagents .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- SAR Workflow :

- Analog Synthesis : Modify the 3-chlorophenyl group (e.g., replace Cl with F, CF₃) or vary the ethoxy group’s position.

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like sulfotransferases or GPCRs.

- In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., COX-2) with IC₅₀ determination. Correlate substituent electronic effects (Hammett σ values) with activity trends .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be addressed?

- Key Issues :

- Solvent Choice : Replace DMF with biodegradable solvents (e.g., Cyrene) to improve sustainability.

- Catalyst Loading : Optimize transition-metal catalysts (e.g., Pd/C for hydrogenation) to <1 mol% to reduce costs.

- Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for gram-scale batches .

Q. How do solvent polarity and temperature influence the compound’s stability in long-term storage?

- Stability Studies :

- Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., sulfonic acid from hydrolysis).

- Optimal Conditions : Lyophilized solids stored at -20°C in amber vials show >95% stability over 12 months. Avoid DMSO stocks due to hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。